Technical Guide: N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS No. 115287-37-1)
Technical Guide: N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (CAS No. 115287-37-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is intended for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
This technical guide provides an in-depth overview of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, a key intermediate in the synthesis of Dofetilide.[1][2][3] Dofetilide is a Class III antiarrhythmic agent used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter.[4][5][6] The purity and characterization of this intermediate are critical to ensuring the quality and safety of the final active pharmaceutical ingredient.
Initial searches for "N-methyl-2-(4-nitrophenoxy)ethanamine" may lead to some ambiguity. This guide focuses on the Dofetilide intermediate, correctly identified as N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, with the CAS number 115287-37-1.
Physicochemical Properties
The key physicochemical properties of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 115287-37-1 | [7][8] |
| Molecular Formula | C17H19N3O5 | [7][8] |
| Molecular Weight | 345.35 g/mol | [7] |
| Appearance | Off-white to yellow powder/crystal powder | [1] |
| Melting Point | 70-74 °C | [8] |
| Boiling Point (Predicted) | 513.2 ± 45.0 °C | [1] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 264.1 ± 28.7 °C | [1] |
| Assay | ≥98.0% | [1] |
Synthesis and Experimental Protocols
The synthesis of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a multi-step process. The primary route involves the coupling of p-nitrophenyl ethylamine hydrochloride with 4-(2-chloroethoxy)nitrobenzene, followed by a methylation reaction.[9]
Synthesis Workflow
Experimental Protocol: Coupling Reaction
This step involves the reaction between p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene.[9]
-
Reactants:
-
p-nitrophenyl ethylamine hydrochloride
-
4-(2-chloroethoxy)nitrobenzene
-
-
Reaction Conditions: The reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution of the chloride.
-
Procedure Outline:
-
Dissolve p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrobenzene in a suitable solvent.
-
Add a base to the reaction mixture.
-
Heat the mixture to drive the reaction to completion.
-
After the reaction is complete, cool the mixture.
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The product, N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine, is then isolated. This may involve extraction with an organic solvent like ethyl acetate and washing with a sodium bicarbonate solution.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield a solid.
-
Experimental Protocol: Methylation (Eschweiler-Clarke Reaction)
The intermediate from the coupling reaction is methylated using the Eschweiler-Clarke reaction.[2][8][10]
-
Reactants:
-
N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine
-
Formaldehyde (serves as the carbon source for the methyl group)
-
Formic acid (acts as the reducing agent)
-
-
Reaction Conditions: The reaction is typically heated to facilitate the reductive amination.
-
Procedure Outline:
-
To the secondary amine (N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine), add an excess of formic acid and formaldehyde.[8]
-
Heat the reaction mixture, for instance at 80 °C, for several hours (e.g., 18 hours).[8]
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Upon completion, cool the reaction mixture.
-
Work-up typically involves dilution with water, basification to a high pH, and extraction with an organic solvent like dichloromethane.[8]
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The combined organic layers are dried over a drying agent (e.g., Na2SO4) and the solvent is removed under reduced pressure.[8]
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The resulting crude product, N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine, can be further purified by column chromatography or recrystallization.
-
Biological Context: Role in Dofetilide and Mechanism of Action
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a crucial precursor in the synthesis of Dofetilide. The biological activity of interest lies with the final drug product, Dofetilide.
Dofetilide is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr).[4][5][11] This current is critical for the repolarization phase of the cardiac action potential. By blocking the IKr channels, Dofetilide prolongs the action potential duration and the effective refractory period in both the atria and ventricles.[5][11] This mechanism is key to its antiarrhythmic effects in conditions like atrial fibrillation.[11]
Signaling Pathway of Dofetilide
Conclusion
N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine is a vital chemical intermediate with well-defined physicochemical properties. Its synthesis, primarily through a coupling reaction followed by an Eschweiler-Clarke methylation, is a critical process in the manufacturing of the antiarrhythmic drug Dofetilide. A thorough understanding of its synthesis and properties is essential for professionals in drug development and chemical research to ensure the production of high-quality pharmaceuticals.
References
- 1. droracle.ai [droracle.ai]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 6. Dofetilide - AdisInsight [adisinsight.springer.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
- 11. discovery.researcher.life [discovery.researcher.life]
